

Application Note: Visualizing Neurokinin-1 Receptor Internalization using FAM-Substance P

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Compound of Interest

Compound Name: Substance P, FAM-labeled

Cat. No.: B12392921

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Audience: Researchers, scientists, and drug development professionals.

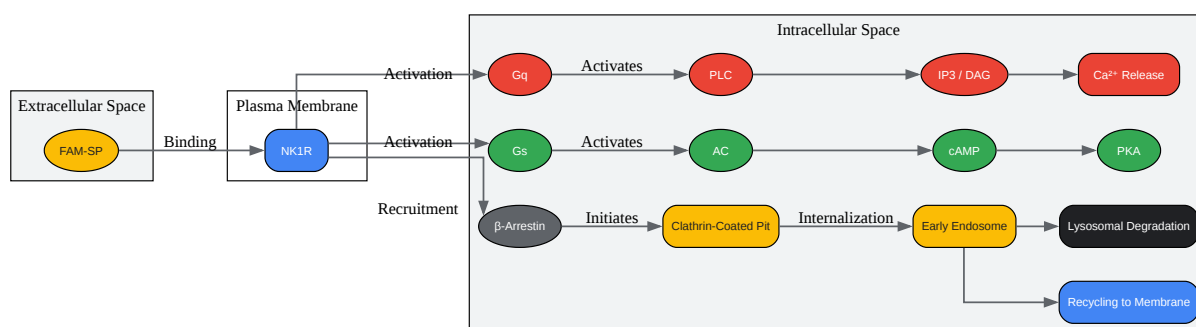
Introduction

The Neurokinin-1 receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1] The interaction between SP and NK1R is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Upon binding of Substance P, the NK1R undergoes a conformational change, initiating intracellular signaling cascades.[1][3] Following activation, the receptor-ligand complex is rapidly internalized into the cell via endocytosis.[4][5][6][7] This internalization process is a critical mechanism for regulating the duration and intensity of NK1R signaling and is a key area of investigation in drug discovery and development.

This application note provides a detailed protocol for visualizing and quantifying the internalization of the NK1 receptor using carboxyfluorescein (FAM) labeled Substance P (FAM-Substance P). FAM is a widely used green fluorescent dye that can be readily detected by standard fluorescence microscopy and flow cytometry. The protocols described herein are applicable to various cell lines expressing endogenous or recombinant NK1 receptors, such as Human Embryonic Kidney 293 (HEK293) cells and neuroblastoma SH-SY5Y cells.[8][9][10]

Signaling Pathway and Internalization

Upon Substance P binding, the NK1 receptor couples to G proteins, primarily Gq and Gs, to initiate downstream signaling.[3] This leads to the activation of phospholipase C, resulting in an increase in intracellular calcium, and the stimulation of adenylyl cyclase, leading to cAMP production.[11][12] Subsequently, the activated receptor is phosphorylated, promoting the recruitment of β -arrestins, which mediate receptor desensitization and internalization, often through a clathrin-dependent pathway.[7] The internalized receptor can then be either recycled back to the cell surface or targeted for lysosomal degradation.[4][7]



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Caption: NK1R Signaling and Internalization Pathway.

Quantitative Data Summary

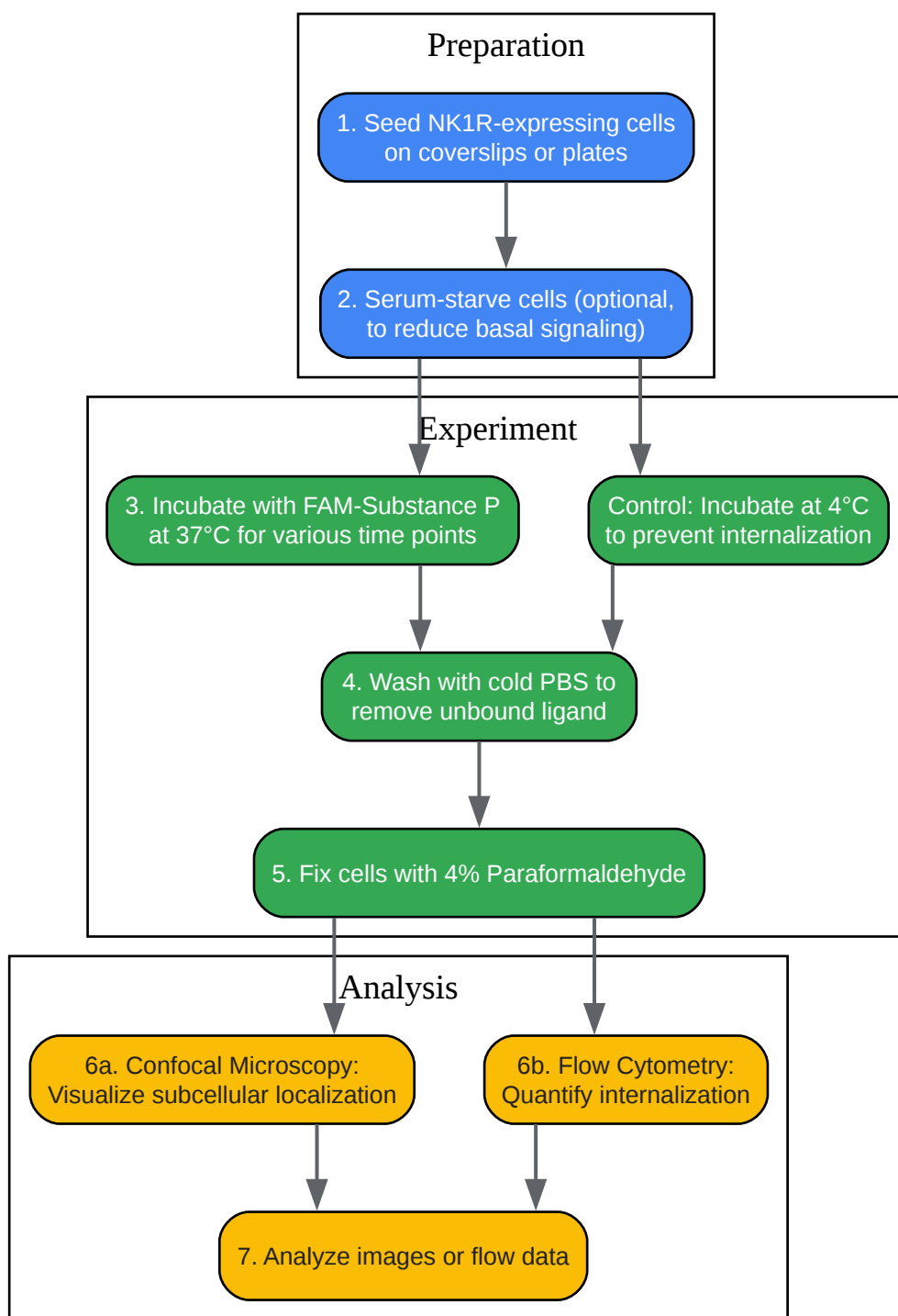
The following table summarizes key quantitative parameters for NK1 receptor internalization from published literature. These values can serve as a reference for experimental design and data interpretation.

Parameter	Value	Cell Type	Method	Reference
Internalization Half-Life ($t_{1/2}$)	71 seconds	Rat Dorsal Horn Neurons	Confocal Microscopy	[4]
Percent Internalization	$83.5 \pm 1.0\%$	Transfected Epithelial Cells	Acid Wash Assay (125I-SP)	[5]
Time to Peak Internalization	3 minutes	Rat Tracheal Endothelial Cells	Immunohistochemistry	[6]
EC50 for Internalization	$\sim 1.8 \times 10^{-8}$ M	SH-SY5Y cells	High Content Imaging	[10]
Recycling Time	60-90 minutes	Rat Dorsal Horn Neurons	Confocal Microscopy	[4]

Experimental Protocols

Experimental Workflow Overview

The general workflow for visualizing NK1 receptor internalization involves several key steps, from cell preparation to image acquisition and analysis.



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Caption: General Experimental Workflow.

Protocol 1: Visualization of NK1R Internalization by Confocal Microscopy

This protocol details the steps for visualizing the internalization of FAM-Substance P in adherent cells using confocal microscopy.

Materials:

- NK1R-expressing cells (e.g., HEK293-NK1R, SH-SY5Y)
- Glass-bottom confocal dishes or chambered coverglass
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- FAM-Substance P (e.g., 10 μ M stock in DMSO)
- Phosphate-Buffered Saline (PBS), ice-cold
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium with DAPI (optional, for nuclear counterstain)
- Confocal microscope with appropriate laser lines (e.g., 488 nm excitation for FAM)

Procedure:

- **Cell Seeding:** Seed NK1R-expressing cells onto glass-bottom dishes or chambered coverglass at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.^[8]
- **Cell Starvation (Optional):** On the day of the experiment, gently wash the cells with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to reduce basal receptor activity.
- **Ligand Incubation:**

- Prepare working solutions of FAM-Substance P in pre-warmed serum-free medium at the desired final concentration (e.g., 25-100 nM).
- For a time-course experiment, treat cells for different durations (e.g., 0, 2, 5, 10, 30, and 60 minutes) at 37°C.[9]
- For a negative control (no internalization), incubate a set of cells with FAM-Substance P at 4°C for 30-60 minutes.[5]
- Washing: After incubation, immediately place the dish on ice and wash the cells three times with ice-cold PBS to remove unbound FAM-Substance P and stop the internalization process.[8][9]
- Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[9][13]
- Final Washes: Gently wash the fixed cells three times with PBS.
- Mounting (Optional): If desired, add a drop of mounting medium containing DAPI to stain the nuclei.
- Imaging: Acquire images using a confocal microscope. Use the 488 nm laser for FAM excitation and collect emission at approximately 500-550 nm. Capture z-stacks to visualize the three-dimensional distribution of the fluorescent signal within the cells.

Expected Results:

- 0 minutes / 4°C Control: Fluorescence should be localized primarily at the plasma membrane, outlining the cells.
- Early Time Points (2-10 minutes): Punctate fluorescent vesicles (endosomes) will appear in the cytoplasm, just beneath the plasma membrane.[5]
- Later Time Points (30-60 minutes): The fluorescent endosomes will be more numerous and may accumulate in the perinuclear region of the cell.[5]

Protocol 2: Quantification of NK1R Internalization by Flow Cytometry

This protocol allows for the quantification of the internalized pool of FAM-Substance P. It distinguishes between surface-bound and internalized ligand by using a quenching agent or an acid wash to eliminate the signal from non-internalized FAM-Substance P.

Materials:

- NK1R-expressing cells grown in suspension or harvested from plates
- Complete cell culture medium
- Serum-free cell culture medium (e.g., phenol red-free DMEM)
- FAM-Substance P
- Ice-cold PBS
- Acid Wash Buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 3.0) or Trypan Blue (as a quenching agent)
- FACS tubes
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension of NK1R-expressing cells in serum-free medium at a concentration of $1-2 \times 10^6$ cells/mL.
- Ligand Incubation:
 - Aliquot cells into FACS tubes.
 - Add FAM-Substance P to the desired final concentration (e.g., 100 nM).

- Incubate the tubes at 37°C for various time points to allow for internalization (e.g., 0, 5, 15, 30 minutes).
- Include a control tube incubated at 4°C to measure total binding with minimal internalization.
- Stopping Internalization: Stop the reaction by adding 1 mL of ice-cold PBS to each tube and centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.
- Differentiating Surface vs. Internalized Ligand (Choose one method):
 - Method A: Acid Wash: Resuspend the cell pellet in 500 µL of ice-cold Acid Wash Buffer and incubate for 1-2 minutes on ice. This will strip surface-bound ligand.[\[5\]](#)[\[14\]](#) Immediately add 1 mL of ice-cold PBS and centrifuge. Wash once more with PBS.
 - Method B: Quenching: Resuspend the cell pellet in PBS. Just before analysis, add a quenching agent like Trypan Blue (0.2% final concentration). Trypan Blue will quench the fluorescence of the surface-bound FAM-Substance P, leaving only the signal from the internalized, protected ligand.[\[15\]](#)
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in 300-500 µL of FACS buffer (PBS with 1% BSA).
 - Analyze the cells on a flow cytometer, exciting with a 488 nm laser and measuring emission in the green channel (e.g., FITC channel).
 - Collect data for at least 10,000 events per sample.

Data Analysis:

- Calculate the Mean Fluorescence Intensity (MFI) for each sample.
- The MFI of the acid-washed or quenched samples at 37°C represents the internalized FAM-Substance P.
- The MFI of the non-washed/non-quenched sample at 4°C represents the total cell-associated fluorescence (primarily surface-bound).

- The percentage of internalization can be calculated as: (MFI of internalized sample / MFI of total binding sample) x 100

By following these protocols, researchers can effectively visualize and quantify the internalization of the NK1 receptor, providing valuable insights into its regulation and function.

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